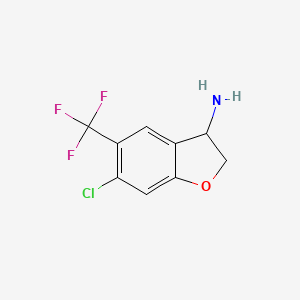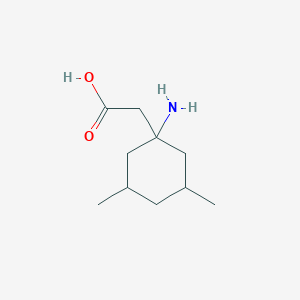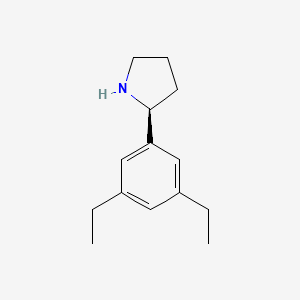
(S)-2-(3,5-Diethylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(3,5-Diethylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3,5-Diethylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-diethylbenzaldehyde and (S)-proline.
Condensation Reaction: The aldehyde group of 3,5-diethylbenzaldehyde reacts with the amine group of (S)-proline to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidine ring.
Reduction: The imine is reduced to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(S)-2-(3,5-Diethylphenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
(S)-2-(3,5-Diethylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the synthesis of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of (S)-2-(3,5-Diethylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
®-2-(3,5-Diethylphenyl)pyrrolidine: The enantiomer of the (S)-form, which may have different biological activities and properties.
2-(3,5-Diethylphenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.
Other Pyrrolidines: Compounds such as 2-phenylpyrrolidine and 2-(3,5-dimethylphenyl)pyrrolidine.
Uniqueness
(S)-2-(3,5-Diethylphenyl)pyrrolidine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. The (S)-enantiomer may exhibit higher selectivity and potency in certain applications compared to its ®-enantiomer or racemic mixture.
特性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC名 |
(2S)-2-(3,5-diethylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-3-11-8-12(4-2)10-13(9-11)14-6-5-7-15-14/h8-10,14-15H,3-7H2,1-2H3/t14-/m0/s1 |
InChIキー |
QMPRGWUGIZXTIJ-AWEZNQCLSA-N |
異性体SMILES |
CCC1=CC(=CC(=C1)[C@@H]2CCCN2)CC |
正規SMILES |
CCC1=CC(=CC(=C1)C2CCCN2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Benzyloxy)methoxy]azetidine](/img/structure/B13323607.png)

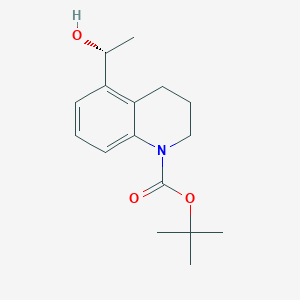
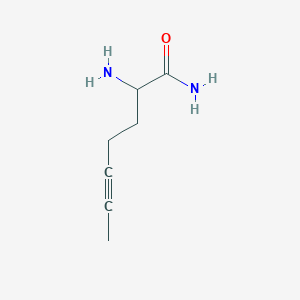
![1-Benzyl 2-methyl (2S,4S)-4-((R)-7-(tert-butoxycarbonyl)-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)pyrrolidine-1,2-dicarboxylate](/img/structure/B13323629.png)
![3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13323634.png)
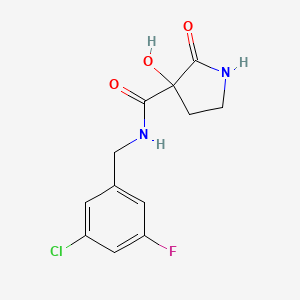
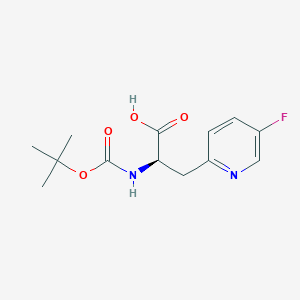
![(1Z,11Z)-15,24-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1,3,5,7,9,11,13(17),14,19,21,24,26-dodecaene](/img/structure/B13323656.png)


